molecular formula C20H20N2O4S B13655670 Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate

Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate

Cat. No.: B13655670
M. Wt: 384.5 g/mol
InChI Key: QBOTVUXMCDIVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a thiazole ring with a nicotinate moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with methyl nicotinate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups attached.

Scientific Research Applications

Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)nicotinate
  • Methyl 6-(2-(3,4-dihydroxyphenyl)thiazol-4-yl)nicotinate
  • Methyl 6-(2-(3,4-dichlorophenyl)thiazol-4-yl)nicotinate

Uniqueness

Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate is unique due to the presence of the 3,4-diethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylate

InChI

InChI=1S/C20H20N2O4S/c1-4-25-17-9-7-13(10-18(17)26-5-2)19-22-16(12-27-19)15-8-6-14(11-21-15)20(23)24-3/h6-12H,4-5H2,1-3H3

InChI Key

QBOTVUXMCDIVBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=C(C=C3)C(=O)OC)OCC

Origin of Product

United States

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